

# The Discovery and Development of Oditrasertib (DNL788): A Technical Overview

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### **Abstract**

Oditrasertib (also known as DNL788 or SAR443820) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Developed through a collaboration between Denali Therapeutics and Sanofi, Oditrasertib was investigated as a potential therapeutic for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). The rationale for its development was based on the growing body of evidence implicating RIPK1-mediated necroptosis and inflammation in the pathophysiology of these conditions. Despite demonstrating target engagement and a favorable pharmacokinetic profile in early clinical studies, the development of Oditrasertib was ultimately discontinued due to a lack of efficacy in Phase 2 trials. This technical guide provides a comprehensive overview of the discovery and development history of Oditrasertib, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

# Introduction: The Rationale for RIPK1 Inhibition in Neurodegeneration



Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways.[1][2] As a key component of the tumor necrosis factor (TNF) receptor signaling pathway, RIPK1 functions as a molecular switch, determining cell fate towards either survival, apoptosis, or a form of programmed necrosis known as necroptosis.[2] In neurodegenerative diseases such as ALS and MS, overactivation of RIPK1 is believed to contribute to a vicious cycle of neuroinflammation and neuronal cell death.[3][4] Inhibition of RIPK1 kinase activity, therefore, emerged as a promising therapeutic strategy to mitigate these pathological processes.[1][3]

**Oditrasertib** was designed as a brain-penetrant inhibitor of RIPK1, with the aim of reducing inflammation and preventing neuronal loss in the central nervous system (CNS).[4]

## Discovery and Preclinical Development From DNL747 to Oditrasertib (DNL788)

The development of **Oditrasertib** was preceded by an earlier RIPK1 inhibitor from the same collaboration, DNL747.[5] While DNL747 showed target engagement in early clinical studies, its development was paused due to dose- and duration-dependent adverse findings in preclinical chronic toxicity studies in non-human primates.[5] These findings were considered off-target and molecule-specific, limiting the ability to escalate the dose to achieve higher levels of target inhibition.[5]

This led to the advancement of **Oditrasertib** (DNL788), a backup compound with a superior preclinical therapeutic window and drug properties, allowing for a more rapid path to proof-of-concept studies in patients.[5][6]

### **Mechanism of Action**

**Oditrasertib** is a reversible inhibitor of the kinase activity of RIPK1.[7] By binding to RIPK1, it prevents the autophosphorylation of RIPK1 at Serine 166, a key step in the activation of the necroptotic pathway.[8][9] This inhibition is intended to block the downstream signaling cascade that leads to inflammation and necroptotic cell death.

### **Preclinical Pharmacology**

In Vitro Potency



Oditrasertib demonstrated potent inhibition of RIPK1 in various human cell-based assays.

Cell Type	IC50 (nM)	
Human Peripheral Blood Mononuclear Cells (PBMCs)	3.16[7]	
iPSC-derived Microglia	1.6[7]	
Table 1: In Vitro Potency of Oditrasertib		

#### **Preclinical Efficacy Models**

While specific quantitative efficacy data for **Oditrasertib** in animal models of ALS and MS has not been detailed in publicly available literature, it has been stated that RIPK1 inhibition has shown to attenuate disease progression in preclinical models of these diseases.[3] Commonly used preclinical models for these indications are the SOD1G93A transgenic mouse for ALS and the experimental autoimmune encephalomyelitis (EAE) mouse model for MS.[10][11]

#### Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters of **Oditrasertib** in preclinical species have not been publicly disclosed. However, the compound was characterized as orally active and brain-penetrant, which was a key selection criterion for its development for CNS indications.[4]

# Clinical Development Phase 1 Studies in Healthy Volunteers

A first-in-human Phase 1 study of **Oditrasertib** was conducted in healthy adult participants to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (target engagement).[8]

#### **Pharmacokinetics**

**Oditrasertib** exhibited a favorable pharmacokinetic profile with good oral bioavailability and brain penetrance.



Parameter	Value
Plasma Half-life (single dose)	5.7 - 8.0 hours[8]
Plasma Half-life (repeated doses)	7.2 - 8.9 hours[8]
CSF-to-unbound plasma concentration ratio	0.8 - 1.3[8]
Table 2: Pharmacokinetic Parameters of Oditrasertib in Healthy Volunteers	

The high CSF-to-unbound plasma concentration ratio indicated excellent brain penetrance.[8]

Pharmacodynamics (Target Engagement)

Target engagement was assessed by measuring the inhibition of phosphorylated RIPK1 at Serine 166 (pS166-RIPK1) in peripheral blood mononuclear cells (PBMCs). High levels of pS166-RIPK1 inhibition were achieved, with a maximum median inhibition from baseline approaching 90% at trough concentrations after multiple dosing, indicating marked target engagement.[8]

Safety and Tolerability

**Oditrasertib** was generally well-tolerated in healthy volunteers. The most common adverse events were dizziness and headache.[8]

### **Phase 2 Clinical Trials**

Amyotrophic Lateral Sclerosis (ALS) - HIMALAYA study

A Phase 2 study, named HIMALAYA, was initiated to evaluate the efficacy and safety of **Oditrasertib** in individuals with ALS.[3] However, the trial was discontinued as it failed to meet its primary endpoint, which was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[12]

Multiple Sclerosis (MS) - K2 study

A Phase 2 study, known as the K2 study, was conducted to assess the effect of **Oditrasertib** on serum neurofilament light chain (NfL) levels in participants with relapsing and progressive

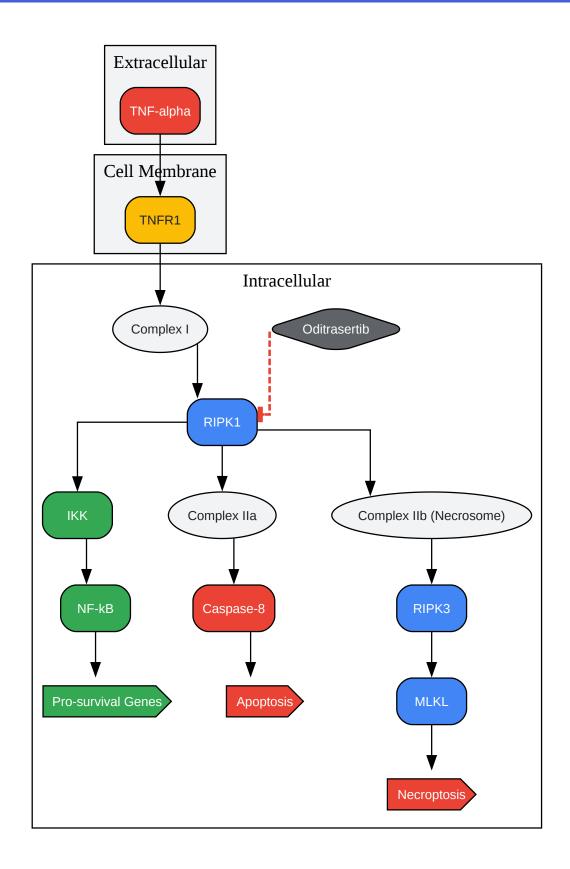


forms of MS.[4] NfL is a biomarker of neuro-axonal damage.[13] This trial was also discontinued as it did not meet its primary and key secondary endpoints, showing no significant difference in NfL levels between the **Oditrasertib** and placebo groups.[12][13]

## Signaling Pathways and Experimental Workflows RIPK1 Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and how its inhibition by **Oditrasertib** is intended to block the pro-inflammatory and necroptotic cascades.





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Figure 1: Simplified RIPK1 signaling pathway and the inhibitory action of Oditrasertib.



## **Experimental Workflow for Preclinical Evaluation**

The following diagram outlines a typical workflow for the preclinical assessment of a RIPK1 inhibitor like **Oditrasertib**.



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Figure 2: Generalized preclinical development workflow for a RIPK1 inhibitor.

## **Key Experimental Protocols**

While detailed, step-by-step protocols for the specific assays used in the development of **Oditrasertib** are proprietary and not publicly available, this section outlines the general principles and methodologies for the key experiments.

### **RIPK1** Kinase Activity Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of **Oditrasertib** on the enzymatic activity of RIPK1.

Methodology: A common method for assessing kinase activity is through the detection of ATP consumption or ADP production. Assays like the ADP-Glo™ Kinase Assay are frequently employed.

- Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, kinase reaction buffer, and the ADP-Glo™ detection reagents.
- Procedure: a. Oditrasertib at various concentrations is pre-incubated with the RIPK1
  enzyme. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The
  reaction is allowed to proceed for a defined period at a controlled temperature. d. The
  reaction is stopped, and the amount of ADP produced is quantified using a luminescencebased detection method.



Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced. The IC50 value, representing the concentration of **Oditrasertib** required to inhibit 50% of the RIPK1 kinase activity, is calculated from the dose-response curve.

### **Cellular Target Engagement Assay (pRIPK1 Inhibition)**

Objective: To measure the ability of **Oditrasertib** to inhibit RIPK1 activation within a cellular context.

Methodology: This is typically assessed by quantifying the level of RIPK1 autophosphorylation at Serine 166 (pS166-RIPK1) in cells stimulated to induce necroptosis.

- Cell Culture: A relevant cell line (e.g., human PBMCs, iPSC-derived microglia, or HT-29 cells) is cultured.
- Procedure: a. Cells are pre-treated with various concentrations of Oditrasertib. b.
   Necroptosis is induced using a combination of stimuli, such as TNF-alpha, a SMAC mimetic, and a pan-caspase inhibitor (T/S/Z). c. After a specific incubation period, the cells are lysed.
   d. The levels of pS166-RIPK1 and total RIPK1 in the cell lysates are measured using methods like Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).
- Data Analysis: The ratio of pS166-RIPK1 to total RIPK1 is calculated for each concentration of Oditrasertib. The IC50 value is determined from the dose-response curve of pS166-RIPK1 inhibition.

### Conclusion

The development of **Oditrasertib** represents a scientifically rigorous effort to translate a promising therapeutic hypothesis—the inhibition of RIPK1 for the treatment of neurodegenerative diseases—from preclinical research to clinical investigation. The program successfully identified a potent, brain-penetrant molecule that demonstrated clear target engagement in humans. However, the ultimate discontinuation of **Oditrasertib** due to a lack of clinical efficacy in both ALS and MS underscores the significant challenges in translating preclinical promise into tangible patient benefits for these complex and multifactorial diseases. The data and learnings from the **Oditrasertib** program, nevertheless, provide valuable insights for the continued exploration of RIPK1 and other therapeutic targets in neurodegeneration.



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